Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

Integrin Biology Cell Adhesion α5β1 Signaling

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), commonly abbreviated as c(GRGDSP), is a synthetic cyclic hexapeptide containing the Arg-Gly-Asp (RGD) cell adhesion motif. It is characterized as a synthetic ligand for the α5β1 integrin receptor and competitively inhibits the binding of invasin (Inv) to α5β1 integrin expressed on Caco-2 cells.

Molecular Formula C22H35N9O9
Molecular Weight 569.6 g/mol
Cat. No. B12379784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-Arg-Gly-Asp-Ser-Pro)
Molecular FormulaC22H35N9O9
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1
InChIKeySZWJVFDWSJILGP-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) [c(GRGDSP)]: A Cyclic RGD Peptide with Defined α5β1 Integrin Ligand Activity for Targeted Research Applications


Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), commonly abbreviated as c(GRGDSP), is a synthetic cyclic hexapeptide containing the Arg-Gly-Asp (RGD) cell adhesion motif [1]. It is characterized as a synthetic ligand for the α5β1 integrin receptor and competitively inhibits the binding of invasin (Inv) to α5β1 integrin expressed on Caco-2 cells . The cyclic conformation, achieved through main-chain cyclization, enhances conformational stability compared to linear RGD peptides [2]. The compound has a molecular formula of C22H35N9O9 and a molecular weight of 569.57 g/mol .

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): The Procurement Case Against Generic RGD Peptide Substitution in α5β1-Focused Studies


Substituting Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) with other commercially available cyclic RGD peptides (e.g., cRGDfV, cRGDyK, Cilengitide) or linear analogs (GRGDSP) is not scientifically valid due to profound differences in integrin subtype selectivity, binding potency, and functional outcomes. While many cyclic RGD peptides demonstrate high affinity for αvβ3 and αvβ5 integrins, c(GRGDSP) is specifically recognized as a synthetic α5β1 integrin ligand, a profile that is not replicated by cRGDfV or Cilengitide . Furthermore, linear GRGDSP exhibits markedly lower inhibitory potency in cell adhesion assays compared to its cyclic counterparts, including cyclo(GRGDSPA) [1]. These differences in target engagement translate directly into divergent experimental results, making the selection of the correct analog critical for data reproducibility and scientific integrity.

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Key Analogs


α5β1 Integrin Ligand Specificity: c(GRGDSP) vs. cRGDfV and Cilengitide

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is explicitly characterized as a synthetic α5β1 integrin ligand that competitively inhibits invasin binding to α5β1 integrin on Caco-2 cells . In contrast, cRGDfV and Cilengitide are described as selective antagonists of αvβ3 and αvβ5 integrins [1]. This is a fundamental difference in primary target engagement that dictates which biological pathways are modulated.

Integrin Biology Cell Adhesion α5β1 Signaling

Enhanced Cell Adhesion Inhibition: Cyclic RGD Peptides vs. Linear GRGDSP

In a direct comparison, the cyclic RGD peptide cyclo(GRGDSPA) inhibited the attachment of mouse B16 melanoma cells to fibronectin-coated wells at a concentration 20-fold lower than its linear counterpart [1]. This quantifies the functional advantage conferred by cyclization, a key structural feature shared by Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).

Cell Adhesion Assay Melanoma Metastasis Cyclic Peptide Design

Rank-Order of Adhesion Inhibition Activity: Positioning c(GRGDSP) Among Cyclic Analogs

Structure-activity relationship studies on cyclic RGD peptides have established a rank order of activity for inhibiting cell adhesion. The sequence containing the GRGDSP motif, cyclo(GRGDSP), is more active than cyclo(GRGDS), cyclo(RGDSP), and cyclo(RGDSPA) [1]. This provides a clear hierarchy among closely related cyclic analogs, positioning c(GRGDSP) as a superior choice for applications requiring maximum potency within this specific series.

Structure-Activity Relationship Peptide Library Integrin Inhibition

Functional Selectivity in a Disease-Relevant Model: c(GRGDSP) Competitively Inhibits Invasin-α5β1 Binding in Caco-2 Cells

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) has been specifically used as a tool to competitively inhibit the binding of the bacterial protein invasin (Inv) to α5β1 integrin expressed on Caco-2 intestinal epithelial cells . This is a well-defined, disease-relevant functional assay. In contrast, other RGD peptides like cRGDfV are not primarily characterized for this specific interaction, as their main application is in angiogenesis and αvβ3/αvβ5-mediated adhesion models .

Bacterial Pathogenesis Host-Pathogen Interaction Caco-2 Cell Model

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): Defined Application Scenarios Derived from Evidence of α5β1 Integrin Ligand Activity


Studying α5β1 Integrin-Dependent Cell Adhesion and Migration

Use c(GRGDSP) as a competitive inhibitor to block α5β1 integrin-mediated adhesion and migration in cell culture models. This is directly supported by its characterization as a synthetic α5β1 ligand . This application is distinct from studies requiring αvβ3/αvβ5 inhibition, for which cRGDfV or Cilengitide would be the appropriate choice .

Investigating Bacterial Pathogenesis via Invasin-α5β1 Interactions

Employ c(GRGDSP) to block the binding of bacterial invasin (Inv) to α5β1 integrin on host cells (e.g., Caco-2 intestinal epithelial cells) . This is a specific, validated application for this compound. Other RGD peptides are not characterized for this particular host-pathogen interaction.

Functionalizing Biomaterials for Enhanced Cell Adhesion

Immobilize c(GRGDSP) onto biomaterial surfaces (e.g., polymers, hydrogels) to promote α5β1 integrin-mediated cell adhesion and spreading. The cyclic conformation of the peptide enhances stability and presentation of the RGD motif compared to linear peptides, which are less effective [1]. This application leverages the structural advantage of cyclization.

Structure-Activity Relationship (SAR) Studies of RGD-Containing Peptides

Use c(GRGDSP) as a reference compound in SAR studies to optimize the activity and selectivity of new cyclic RGD peptides. Its known rank order of potency among cyclic RGD analogs (e.g., cyclo(GRGDSP) > cyclo(GRGDS) > cyclo(RGDSPA)) provides a benchmark for evaluating new candidates [2].

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